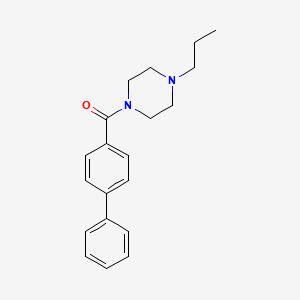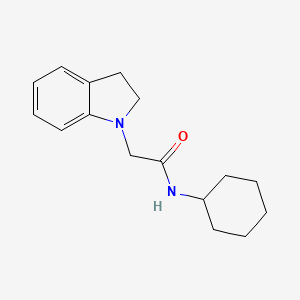![molecular formula C18H26N2O2S B10964810 2-[(Cyclopentylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10964810.png)
2-[(Cyclopentylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following structural formula:
C15H19NO5
. - It contains a benzothiophene ring system, a cyclopentylcarbonyl group, and an amino acid side chain.
- The compound’s full IUPAC name is 2-[(Cyclopentylcarbonyl)amino]-4,5-dimethoxybenzoic acid .
- It is used in various scientific applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization and amide formation.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve reagents like acids, bases, and protecting groups.
Industrial Production: While not widely produced industrially, it can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and nucleophiles are used.
Major Products: These reactions yield derivatives of the parent compound, such as amides or esters.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition).
Medicine: Studied for its pharmacological effects (e.g., anti-inflammatory properties).
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Its effects may involve modulation of cellular pathways (e.g., signal transduction).
Comparison with Similar Compounds
Similar Compounds: Other benzothiophene derivatives, such as 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid and 2-[(Cyclopentylcarbonyl)amino]-4,5-dimethoxybenzoic acid , share structural features.
Uniqueness: Its specific side chain and substitution pattern distinguish it from related compounds.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C18H26N2O2S |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(cyclopentanecarbonylamino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H26N2O2S/c1-2-5-11-8-9-13-14(10-11)23-18(15(13)16(19)21)20-17(22)12-6-3-4-7-12/h11-12H,2-10H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
XHKFFSKHKLFUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10964727.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B10964754.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10964758.png)
![1-(2,4-Dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10964768.png)
![2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964771.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]acetamide](/img/structure/B10964782.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10964785.png)
![N,N-dicyclohexyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10964788.png)
![3-(4-methoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10964791.png)
![2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B10964799.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B10964807.png)

![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10964832.png)
